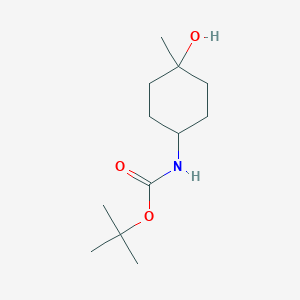

cis-4-(Boc-amino)-1-methylcyclohexanol

概要

説明

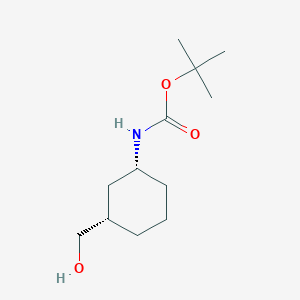

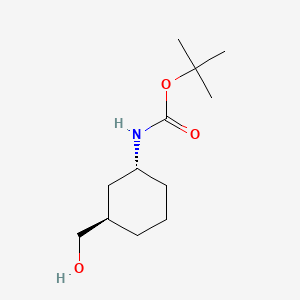

The compound of interest, cis-4-(Boc-amino)-1-methylcyclohexanol, is a derivative of cyclohexanol, which is a secondary alcohol featuring a cyclohexane ring with a hydroxyl group. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis. While the provided papers do not directly discuss cis-4-(Boc-amino)-1-methylcyclohexanol, they do provide insights into the chemistry of related cyclohexanol derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related cyclohexanol derivatives has been explored in several studies. A practical approach for the formation of cis-1,4-aminocyclohexanol was developed, involving a one-pot imine formation and Lewis acid-directed imine reduction, which allows for a highly selective attack of the reducing agent and is amenable to large-scale synthesis . Additionally, the synthesis of cis- and trans-2-amino-1-arylcyclohexanols has been described, with cis-aminoalcohols obtained by condensation of 2-aminocyclohexanone hydrobromide with organometallic reagents . These methods could potentially be adapted for the synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol by incorporating the Boc protecting group at the appropriate stage.

Molecular Structure Analysis

The molecular conformations of cyclohexanol derivatives have been studied using NMR and molecular orbital methods. For example, cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids were found to exist in zwitterionic forms in aqueous solution, with the most stable conformations being staggered forms . These findings can provide insights into the conformational preferences of cis-4-(Boc-amino)-1-methylcyclohexanol, as the presence of the amino group and its steric interactions with the Boc group and the cyclohexane ring will influence its molecular conformation.

Chemical Reactions Analysis

The reactivity of amino diols derived from cyclohexane has been characterized, with the formation of multicomponent equilibrium systems involving Schiff bases, spirooxazolidines, condensed oxazines, and tricyclic compounds . These studies highlight the complex reaction pathways that can occur with cyclohexanol derivatives, which may also be relevant to the chemical behavior of cis-4-(Boc-amino)-1-methylcyclohexanol in the presence of various reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanol derivatives are influenced by their molecular structure. The preferred conformers of these compounds in solution and crystalline states have been identified, which can affect their reactivity and interactions with other molecules . The synthesis and protective effectiveness of certain cyclohexanol derivatives as antidotes for anticholinesterase poisoning have also been investigated, demonstrating the potential biological activity of these compounds . These studies provide a foundation for understanding the properties of cis-4-(Boc-amino)-1-methylcyclohexanol, which may exhibit similar behavior due to its structural similarities.

科学的研究の応用

Oviposition Attractants in Mosquitoes

Research by Bentley, Mcdaniel, and Davis (1982) found that both cis and trans 4-methylcyclohexanol act as oviposition attractants for the mosquito Aedes triseriatus. These compounds elicit responses from specific sensilla of mosquitoes, indicating their potential use in controlling mosquito populations or studying mosquito behavior (Bentley, Mcdaniel, & Davis, 1982).

Metabolic Pathways in Rabbits

Elliott, Tao, and Williams (1965) studied the metabolism of various methylcyclohexanols in rabbits. They discovered that these compounds are mainly excreted as glucuronides of more stable forms of the alcohols. This finding provides insights into the metabolic pathways and potential applications of these compounds in biological studies (Elliott, Tao, & Williams, 1965).

Gas-phase Acidities and Epimer Distinction

A study by Majumdar, Clairet, Tabet, and Cooks (1992) distinguished epimers of methylcyclohexanol through their relative gas-phase acidities. This research provides valuable data for understanding the chemical properties and potential applications of these compounds in various scientific fields (Majumdar, Clairet, Tabet, & Cooks, 1992).

Potential Pharmaceutical Applications

The work of Acher and Azerad (2009) on synthesizing diastereoisomeric peptides incorporating cycloglutamic acids, including derivatives similar to cis-4-(Boc-amino)-1-methylcyclohexanol, highlights potential applications in pharmaceutical research. These peptides, being substrates of the vitamin K-dependent carboxylation, can be used to study or inhibit specific biochemical pathways (Acher & Azerad, 2009).

作用機序

Target of Action

It is used as a reagent to synthesizepyrazolo[3,4-d]pyrimidines , compounds that potentially act as anti-inflammatory and antitumor agents .

Mode of Action

Its role as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines suggests it may interact with biological targets to exert anti-inflammatory and antitumor effects .

Biochemical Pathways

Given its role in the synthesis of pyrazolo[3,4-d]pyrimidines, it may be involved in pathways related to inflammation and tumor growth .

Pharmacokinetics

It is slightly soluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

The compounds synthesized using it as a reagent, such as pyrazolo[3,4-d]pyrimidines, have potential anti-inflammatory and antitumor effects .

Action Environment

It should be stored away from oxidizing agents , suggesting that oxidative conditions could potentially affect its stability and efficacy.

特性

IUPAC Name |

tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKXFTPOGGFHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901169806 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-(Boc-amino)-1-methylcyclohexanol | |

CAS RN |

233764-31-3 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)

![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)

![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)

![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)